1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and chemical biology. This compound features a pyridine ring substituted with a methyl group, a piperazine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a methyl group.
Formation of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(piperazin-1-yl)pyridin-2(1H)-one: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
3-(Piperazin-1-ylsulfonyl)pyridin-2(1H)-one: Lacks the methyl group, which may influence its chemical properties and applications.
Uniqueness
1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one is unique due to the presence of both the piperazine and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15N3O3S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
1-methyl-3-piperazin-1-ylsulfonylpyridin-2-one |
InChI |
InChI=1S/C10H15N3O3S/c1-12-6-2-3-9(10(12)14)17(15,16)13-7-4-11-5-8-13/h2-3,6,11H,4-5,7-8H2,1H3 |
InChI Key |
FWZSXNBYHFDGOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.